4,4,4-Trichloro-L-threonine
Description
Structure
3D Structure
Properties
CAS No. |
57738-15-5 |
|---|---|
Molecular Formula |
C4H6Cl3NO3 |
Molecular Weight |
222.45 g/mol |
IUPAC Name |
(2S,3S)-2-amino-4,4,4-trichloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H6Cl3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2-/m0/s1 |
InChI Key |
RXNOQOFFPUDSNH-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]([C@@H](C(Cl)(Cl)Cl)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)O)(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4,4,4 Trichloro L Threonine and Analogues
Retrosynthetic Analysis of the 4,4,4-Trichloro-L-threonine Scaffold
A retrosynthetic analysis of this compound suggests several potential bond disconnections to simplify the target molecule into readily available starting materials. The most logical strategies focus on disconnecting the carbon backbone at bonds formed during key stereocenter-forming reactions.
C2-C3 Bond Disconnection: This is a common and powerful strategy for synthesizing β-hydroxy-α-amino acids. This disconnection breaks the molecule into a chiral glycine (B1666218) anion synthon and a trichloromethyl ketone electrophile. This approach is advantageous as it allows for the use of well-established asymmetric aldol (B89426) addition methodologies, where a chiral auxiliary on the glycine component can direct the stereochemical outcome of the reaction.
C3-C4 Bond Disconnection: An alternative disconnection at the C3-C4 bond leads to a chiral α-amino-β-hydroxy aldehyde synthon and a trichloromethyl anion equivalent. This strategy would involve the addition of a trichloromethyl nucleophile (derived from chloroform (B151607) or trichloroacetic acid) to a protected L-serinal derivative. While feasible, controlling the diastereoselectivity of the addition to the β-carbon can be challenging.
Based on the robustness and predictability of aldol-type reactions in amino acid synthesis, the C2-C3 disconnection is often considered the more strategically sound approach for constructing the threonine backbone.
Precursor-Based Synthesis Strategies
Building upon the retrosynthetic analysis, a convergent synthesis is designed around the preparation of key precursors that are later combined to form the final scaffold. This involves the synthesis of a suitable trichloromethyl electrophile and a chiral glycine nucleophile.
A key intermediate for the C2-C3 bond-forming strategy is a ketone bearing a trichloromethyl group, such as 1,1,1-trichloroacetone. This electrophile reacts with a glycine enolate equivalent to form the threonine scaffold. Several methods exist for the synthesis of such trichloromethyl ketones and their corresponding carbinol precursors. organic-chemistry.org
A reliable method for forming the trichloromethyl carbinol structure involves the decarboxylative addition of trichloroacetic acid (TCA) or its salts to an aldehyde. acs.org The reaction generates a trichloromethyl anion in situ, which then attacks the aldehyde carbonyl. acs.orgresearchgate.net For the synthesis of a precursor to this compound, acetaldehyde (B116499) would be the appropriate starting aldehyde.
The reaction can be buffered with a mild acid like malonic acid to prevent unwanted side reactions, such as the Cannizzaro reaction, especially with electron-deficient aldehydes. acs.org The resulting 1,1,1-trichloropropan-2-ol can then be oxidized to the target ketone, 1,1,1-trichloroacetone, using standard oxidation protocols (e.g., Swern or Dess-Martin oxidation).
Table 1: Representative Conditions for Decarboxylative Trichloromethylation of Aldehydes
| Aldehyde Type | Reagents | Solvent | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Electron-Rich Aromatic | Sodium Trichloroacetate (NaTCA) | DMSO | 40-60 min | acs.org |
| Electron-Deficient Aromatic | NaTCA, Malonic Acid | DMSO | 40-60 min | acs.org |
An alternative route to trichloromethyl ketones involves the use of organometallic reagents. Specifically, organozinc intermediates can be coupled with trichloroacetyl chloride to yield the desired ketone. organic-chemistry.org For instance, a methylzinc reagent (e.g., methylzinc iodide) could be reacted with trichloroacetyl chloride. Organozinc reagents are valued for their functional group tolerance and moderate reactivity compared to more aggressive organometallics like Grignard or organolithium reagents. ncl.ac.ukfigshare.com
This method provides a direct route to the ketone without the need for a subsequent oxidation step, which can streamline the synthesis of the precursor.
With the trichloromethyl ketone precursor in hand, the next critical step is the diastereoselective aldol-type addition to form the two adjacent stereocenters of the threonine backbone. This is typically achieved using a chiral glycine enolate equivalent, where a chiral auxiliary directs the facial selectivity of the reaction.
One successful approach involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. These complexes can undergo deprotonation to form a nucleophilic enolate that adds to the ketone. The steric environment created by the chiral ligand and the metal center directs the approach of the electrophile (1,1,1-trichloroacetone), leading to high diastereoselectivity for the syn (threo) adduct. Subsequent hydrolysis and removal of the chiral auxiliary liberate the desired amino acid.
Enzymatic methods also offer a powerful alternative for stereocontrol. nih.gov L-Threonine aldolases (LTAs) catalyze the reversible aldol addition of glycine to an aldehyde. researchgate.net While these enzymes typically use aldehydes, directed evolution and enzyme engineering could potentially adapt their substrate scope to accept ketones like 1,1,1-trichloroacetone, offering a direct and highly stereoselective route to the L-threo isomer. researchgate.netnih.gov
Table 2: Comparison of Methods for Threonine Backbone Synthesis
| Method | Key Reagents/Catalyst | Stereocontrol Mechanism | Advantages | Potential Challenges |
|---|---|---|---|---|
| Chiral Auxiliary | Glycine Schiff base, Ni(II) complex, Chiral Ligand | Steric hindrance from the chiral ligand | High diastereoselectivity, well-established | Requires synthesis and removal of auxiliary |
| Enzymatic Aldol Addition | L-Threonine Aldolase (B8822740) (LTA), Glycine | Enzyme active site geometry | Excellent stereoselectivity, mild conditions | Substrate scope may not include ketones |
A conceptually different, though synthetically challenging, approach would be the direct chlorination of a pre-existing L-threonine derivative. This would involve the selective substitution of the C4-hydrogens with chlorine atoms. Free-radical chlorination of unactivated alkanes is notoriously unselective, often leading to a mixture of products.
However, methods for site-selective aliphatic C–H chlorination exist, often guided by directing groups. For instance, in a protected threonine derivative, a directing group could be installed to position a radical chlorinating agent (such as an N-chloroamide) in proximity to the C4 methyl group. This would proceed via a hydrogen atom transfer mechanism, favoring chlorination at the desired position. Despite these advances, achieving exhaustive trichlorination at a single methyl group without side reactions or degradation of the amino acid scaffold remains a significant synthetic hurdle, making this a less practical route compared to the convergent strategies.
Utilization of Trichloromethyl Ketones as Chiral Precursors
Stereoselective Synthesis Approaches for this compound
The creation of the two contiguous chiral centers in this compound with the correct (2S, 3R) configuration, characteristic of the L-threonine family, requires precise stereocontrol. The primary route to such structures is the aldol reaction between a glycine equivalent and chloral (B1216628) (trichloroacetaldehyde).
Asymmetric Transformations and Chiral Auxiliary Strategies
Chiral auxiliaries are a foundational strategy in asymmetric synthesis. sigmaaldrich.comwikipedia.org An auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary would be appended to a glycine substrate to form a chiral glycine enolate equivalent.
This chiral enolate would then react with chloral. The steric and electronic properties of the auxiliary block one face of the enolate, forcing the incoming chloral to attack from the less hindered face, thereby inducing diastereoselectivity. wikipedia.org Oxazolidinones, popularized by David Evans, are a common class of auxiliaries used in aldol reactions to create syn- and anti-β-hydroxy-α-amino acids. The choice of the specific oxazolidinone and the Lewis acid used to form the enolate (e.g., dibutylboron triflate) would be critical in controlling the stereochemistry of the two new chiral centers. wikipedia.org After the reaction, the auxiliary is cleaved to yield the desired amino acid.
Table 1: Common Chiral Auxiliaries for Asymmetric Aldol Reactions
| Chiral Auxiliary | Typical Application | Cleavage Condition |
|---|---|---|
| Evans Oxazolidinones | Asymmetric Aldol Reactions | Acid or base hydrolysis |
| Camphorsultam | Asymmetric Alkylation/Aldol | Reductive or hydrolytic cleavage |
Enantioselective Catalysis in Trichloromethyl Group Introduction
Enantioselective catalysis offers a more atom-economical approach where a small amount of a chiral catalyst creates a chiral environment for the reaction. A chiral Lewis acid or organocatalyst could be employed to catalyze the aldol reaction between a glycine derivative and chloral. The catalyst would bind to one of the reactants, forming a transient chiral complex that directs the stereochemical outcome. nih.govacs.org
For instance, a chiral iridium complex has been shown to function as both a Lewis acid and a photoredox catalyst in the enantioselective trichloromethylation of other carbonyl compounds. nih.govacs.org Similarly, chiral phase-transfer catalysts based on Cinchona alkaloids have been effective in catalyzing asymmetric aldol reactions of glycine equivalents to produce β-hydroxy-α-amino acids. nih.gov The development of a catalyst system that is effective for the specific substrates of a glycine Schiff base and chloral would be a key challenge.
Diastereoselective Control in Threonine Analogue Synthesis
Achieving the correct relative stereochemistry (syn or anti) between the α-amino and β-hydroxyl groups is a central challenge in threonine synthesis. For L-threonine analogues, the anti-diastereomer is typically desired. The stereochemical outcome of the aldol reaction is influenced by the geometry of the enolate (Z or E) and the nature of the reactants and catalyst, often explained by the Zimmerman-Traxler model. nih.gov
In the context of enzymatic synthesis, L-threonine aldolases (LTAs) are powerful biocatalysts for producing β-hydroxy-α-amino acids. researchgate.net While these enzymes exhibit strict control over the α-carbon stereochemistry, they often show moderate or variable selectivity for the β-carbon, which can lead to mixtures of diastereomers. researchgate.net Directed evolution and protein engineering have been used to alter the active site of LTAs to dramatically improve diastereoselectivity for the synthesis of specific threonine analogues. researchgate.net A similar strategy could be envisioned for the synthesis of this compound by evolving an LTA to accept chloral as a substrate and favor the formation of the desired anti product.
Protecting Group Chemistry in the Synthesis of this compound
The synthesis of amino acids requires the use of protecting groups to mask reactive functionalities, preventing unwanted side reactions. nih.gov For the synthesis of this compound, both the amino and carboxyl groups of the glycine starting material would need to be protected.
The α-amino group is commonly protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z). creative-peptides.com The Boc group is acid-labile, while the Z group is typically removed by hydrogenolysis. creative-peptides.com The choice of protecting group is critical and must be stable to the conditions of the key stereoselective reaction (e.g., enolate formation and aldol addition) but readily removable at the end of the synthesis without racemizing the product. jocpr.com
The carboxyl group is often protected as an ester, such as a methyl or benzyl (B1604629) ester. The choice must be orthogonal to the amino-protecting group, meaning one can be removed without affecting the other. jocpr.com For the hydroxyl group of the threonine product, protection might be necessary in subsequent steps, for example, if the molecule were to be incorporated into a peptide. Common hydroxyl protecting groups include silyl (B83357) ethers (like TBDMS) or benzyl ethers. jocpr.com
Table 2: Orthogonal Protecting Group Strategies in Amino Acid Synthesis
| Functional Group | Protecting Group 1 | Deprotection 1 | Protecting Group 2 | Deprotection 2 |
|---|---|---|---|---|
| α-Amino | Boc | Acid (e.g., TFA) | Fmoc | Base (e.g., Piperidine) |
| Carboxyl | Benzyl ester (OBn) | Hydrogenolysis | tert-Butyl ester (OtBu) | Acid (e.g., TFA) |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis. For a potential aldol reaction to form this compound, key parameters would include the choice of solvent, temperature, stoichiometry of reagents, and nature of the base or Lewis acid used for enolization.
Solvents can significantly influence reaction rates and selectivities; non-polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are common for enolate-based reactions. Temperature control is also vital, as aldol reactions are often performed at low temperatures (e.g., -78 °C) to enhance stereoselectivity by minimizing competing reaction pathways. The precise amount of base or Lewis acid must be controlled to ensure complete enolate formation without causing side reactions. For catalytic reactions, optimizing the catalyst loading is a balance between achieving a reasonable reaction rate and minimizing cost. A systematic study varying these parameters would be necessary to identify the optimal conditions for producing this compound in high yield and stereochemical purity.
Chemical Reactivity and Derivatization of 4,4,4 Trichloro L Threonine
Reactions Involving the Trichloromethyl Moiety
The electron-withdrawing nature of the three chlorine atoms on the terminal carbon significantly influences the reactivity of the trichloromethyl group. This moiety can undergo several types of reactions, including nucleophilic substitutions, reductive dechlorination, and the formation of carbanionic intermediates.
Nucleophilic Substitutions at the Trichloro Carbon
While direct nucleophilic substitution at a tertiary alkyl halide is generally challenging, the presence of the electron-withdrawing groups in 4,4,4-Trichloro-L-threonine can facilitate such reactions under specific conditions. The reaction pathway is often complex and can be influenced by the nature of the nucleophile, solvent, and reaction temperature. Theoretical studies combining Density Functional Theory (DFT) calculations and 2D-NMR analysis have been employed to understand the electronic factors that govern the regioselectivity of nucleophilic aromatic substitution, which can provide insights into the reactivity of similar chlorinated compounds. nih.gov
Reductive Dechlorination Pathways
Reductive dechlorination is a significant transformation pathway for chlorinated organic compounds. frtr.gov This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. For this compound, this can occur in a stepwise manner, leading to the formation of dichloro- and monochloro-threonine derivatives, and ultimately to threonine itself. These reactions are often mediated by reducing agents or through biological processes. erwiki.net The efficiency of reductive dechlorination can be influenced by the presence of electron donors and the specific microbial communities involved in the case of bioremediation. erwiki.netnih.govresearchgate.net
The general pathway for reductive dechlorination can be depicted as follows:
| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |
| This compound | 4,4-Dichloro-L-threonine | 4-Chloro-L-threonine | L-Threonine |
Formation of Carbanionic Species and Subsequent Reactions
The strong electron-withdrawing effect of the three chlorine atoms can stabilize a negative charge on the adjacent carbon, facilitating the formation of a carbanionic species under basic conditions. This carbanion can then participate in various subsequent reactions, such as alkylation or addition to carbonyl compounds, providing a route to more complex molecular architectures.
Transformations of the Amino Acid Functionalities
The amino and carboxyl groups of the threonine backbone are amenable to a wide range of derivatization reactions commonly employed in peptide chemistry and organic synthesis.
Amine Group Derivatization for Peptide Synthesis
The amino group of this compound can be protected with various protecting groups to facilitate its use in peptide synthesis. peptide.commasterorganicchemistry.com Common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which can be selectively removed under acidic or basic conditions, respectively. nih.gov Once the amine is protected, the carboxyl group can be activated for coupling with another amino acid or peptide fragment.
Table of Common Amine Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) masterorganicchemistry.comnih.gov |
Carboxyl Group Modifications
The carboxyl group of this compound can be converted into a variety of functional groups, such as esters, amides, and acid chlorides. Esterification is a common modification, often achieved by reaction with an alcohol under acidic conditions. Amide formation can be accomplished by coupling with an amine using a suitable coupling agent. These modifications are crucial for creating derivatives with altered solubility, reactivity, and biological activity. The hydroxyl group on the side chain of threonine can also undergo modifications like O-linked glycosylation and phosphorylation. wikipedia.org
Hydroxyl Group Reactivity
The hydroxyl group in this compound is a key site for chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the adjacent trichloromethyl group. This electronic effect can modulate the nucleophilicity of the hydroxyl oxygen, influencing its participation in various chemical transformations.
Common reactions involving the hydroxyl group of amino acids like threonine include esterification, etherification, and oxidation. In the context of this compound, these reactions can be strategically employed to introduce new functional groups or to protect the hydroxyl moiety during multi-step syntheses.
Table 1: Potential Reactions at the Hydroxyl Group of this compound
| Reaction Type | Reagents | Potential Product |
| Esterification | Acyl chlorides, Anhydrides | O-Acyl-4,4,4-trichloro-L-threonine |
| Etherification | Alkyl halides (in base) | O-Alkyl-4,4,4-trichloro-L-threonine |
| Oxidation | Mild oxidizing agents | 2-Amino-3-oxo-4,4,4-trichlorobutanoic acid |
The selection of appropriate reagents and reaction conditions is critical to achieve chemoselectivity, particularly when the amino and carboxyl groups are unprotected. Protecting group strategies are often necessary to ensure that reactions occur specifically at the hydroxyl position.
Investigations of Reaction Mechanisms
The investigation of reaction mechanisms involving this compound is crucial for predicting product outcomes and optimizing reaction conditions. While specific mechanistic studies on this particular compound are not extensively documented, analogies can be drawn from studies on L-threonine and other β-hydroxy-α-amino acids.
For instance, the stereoinversion of threonine residues is thought to proceed through an enolization mechanism. nih.gov Computational studies on threonine have helped to identify plausible reaction pathways and calculate activation energies for such transformations. nih.gov Similar computational approaches could be applied to this compound to understand the influence of the trichloromethyl group on reaction barriers and intermediates.
Furthermore, kinetic studies and isotopic labeling experiments are powerful tools for elucidating reaction pathways. By tracing the fate of atoms throughout a reaction, it is possible to gain detailed insights into the sequence of bond-making and bond-breaking events. Such studies would be invaluable for understanding the nuances of hydroxyl group reactivity and the factors governing stereochemical outcomes in reactions of this compound.
Theoretical and Computational Studies of 4,4,4 Trichloro L Threonine
Quantum Chemical Calculations of Molecular Structure and Conformation
No published research articles detailing quantum chemical calculations on the molecular structure and conformation of 4,4,4-Trichloro-L-threonine could be identified.
There are no available studies that have performed conformational analysis of this compound using Density Functional Theory (DFT).
Specific investigations into the intramolecular interactions and hydrogen bonding patterns of this compound are not present in the current scientific literature.
Molecular Dynamics Simulations
A search for molecular dynamics (MD) simulations of this compound yielded no results.
There is no available data on the conformational dynamics of this compound in solution from molecular dynamics simulations.
Studies detailing the interactions between this compound and various solvent systems have not been published.
Elucidation of Reaction Mechanisms via Computational Chemistry
No computational chemistry studies have been published that elucidate the reaction mechanisms involving this compound.
Due to a lack of specific research data on this compound in the public domain, a detailed article covering the requested theoretical and computational studies cannot be generated at this time. Extensive searches have not yielded specific studies on the transition state characterization, catalytic pathways for synthesis or transformation, prediction of spectroscopic signatures (FTIR, Raman, NMR), or the chirality and enantioselective properties modeling for this particular compound.
Scientific literature on computational studies tends to focus on more commonly synthesized or naturally occurring molecules. While theoretical and computational studies are powerful tools for characterizing novel compounds, it appears that this compound has not been a subject of such detailed in silico analysis in available peer-reviewed literature.
Therefore, to maintain scientific accuracy and adhere to the strict sourcing requirements of the request, the article cannot be produced. Any attempt to do so would involve extrapolation from other compounds, which is scientifically unsound and would violate the provided instructions.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the biochemical interactions and biotransformations of This compound that adheres to the specific outline provided.
The requested sections and subsections require detailed research findings on the enzymatic recognition, transformation pathways, and microbial metabolism of this particular compound. However, searches have yielded extensive information on the parent amino acid, L-threonine, and other halogenated analogs such as 4-Fluorothreonine, but not on this compound itself.
The interaction of this compound with threonine-metabolizing enzymes like threonine deaminase or threonine aldolase (B8822740).
Investigations into the enzyme-substrate binding properties of this compound.
The specific enzymatic transformation pathways for this compound.
A direct comparison of the biotransformation of this compound with that of 4-Fluorothreonine.
Uptake and transport mechanisms of this compound in model organisms such as E. coli.
Without this foundational scientific information, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. Proceeding would require speculation and would not meet the standards of scientific accuracy. Further research and publication in the scientific community are needed to provide the necessary details on the biochemical profile of this compound.
Biochemical Interactions and Biotransformations in Non Human Systems
Microbial Metabolism Studies
Metabolic Fate and Degradation Pathways in Non-Human Biological Systems
While specific studies detailing the metabolic fate of 4,4,4-Trichloro-L-threonine are not available in the current literature, its degradation pathways in non-human biological systems, such as microorganisms, can be inferred from the well-established metabolic routes of L-threonine. creative-proteomics.comnih.gov In animals and bacteria, L-threonine is primarily catabolized through three major pathways. nih.govfao.org
Threonine Dehydrogenase Pathway: L-threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved into glycine (B1666218) and acetyl-CoA. This is a major pathway in many bacteria and animals. nih.gov
Threonine Deaminase/Dehydratase Pathway: L-threonine is converted to α-ketobutyrate and ammonia. nih.gov This pathway is crucial for the biosynthesis of isoleucine.
Threonine Aldolase (B8822740) Pathway: L-threonine is reversibly cleaved into glycine and acetaldehyde (B116499). nih.govcapes.gov.br
The introduction of a 4,4,4-trichloro substitution is expected to significantly alter these pathways. The carbon-chlorine bonds are generally stable, but microorganisms have evolved enzymes capable of dehalogenation. nih.gov The bulky and highly electronegative trichloromethyl group would likely sterically hinder the binding of this compound to the active sites of enzymes like threonine dehydrogenase and threonine deaminase.
It is plausible that the threonine aldolase pathway could cleave the C3-C4 bond, which would hypothetically yield glycine and 2,2,2-trichloroacetaldehyde. The latter is a known metabolite of other chlorinated compounds and can be further oxidized to trichloroacetic acid. The microbial degradation of various chlorinated compounds is a well-documented phenomenon, suggesting that organisms capable of metabolizing such substances might exist in the environment. nih.gov
| Metabolic Pathway | Key Enzyme | Products from L-Threonine | Hypothesized Products from this compound |
|---|---|---|---|
| Threonine Dehydrogenase Pathway | L-Threonine 3-dehydrogenase | Glycine, Acetyl-CoA | Pathway likely inhibited due to steric hindrance by the -CCl₃ group. |
| Threonine Deaminase Pathway | Threonine Dehydratase | α-Ketobutyrate, Ammonia | Pathway likely inhibited due to steric hindrance by the -CCl₃ group. |
| Threonine Aldolase Pathway | Threonine Aldolase | Glycine, Acetaldehyde | Glycine, 2,2,2-Trichloroacetaldehyde |
Role as a Chemical Probe in Biological Systems (Non-Human)
Halogenated amino acids are recognized as powerful tools for probing biological systems. nih.govencyclopedia.pubcnr.it Their unique physical and chemical properties can be exploited to study enzyme mechanisms and protein structures.
Investigating Enzyme Inhibition or Activation
As a structural analog of L-threonine, this compound has the potential to act as a competitive inhibitor of enzymes involved in threonine metabolism. While direct studies are lacking, γ-halogenated β-hydroxy-α-amino acids are known to function as enzyme inhibitors. researchgate.net The bulky trichloromethyl group could bind to the active site of a threonine-processing enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity.
Key enzymes in non-human systems that could be targeted by this compound include:
L-Threonine Dehydrogenase: A key enzyme in the primary catabolic pathway of threonine.
Threonine Dehydratase (Threonine Deaminase): The rate-limiting enzyme in the biosynthesis of isoleucine, which is allosterically regulated. nih.gov
Threonine Aldolase: Enzymes that catalyze the cleavage of threonine. nih.gov
L-Threonine Transaldolases (TTAs): A class of enzymes involved in the biosynthesis of various β-hydroxy amino acids. nih.gov
The compound's potential as a specific inhibitor makes it a valuable tool for studying the physiological roles of these enzymes and pathways in various organisms.
| Potential Enzyme Target | Reaction Catalyzed | Potential Role of this compound |
|---|---|---|
| L-Threonine Dehydrogenase | L-Threonine → 2-Amino-3-ketobutyrate | Competitive Inhibitor |
| Threonine Dehydratase | L-Threonine → α-Ketobutyrate + NH₃ | Competitive or Allosteric Inhibitor |
| Threonine Aldolase | L-Threonine ⇌ Glycine + Acetaldehyde | Competitive Inhibitor |
| L-Threonine Transaldolase | L-Threonine + Aldehyde Acceptor → β-hydroxy-α-amino acid + Acetaldehyde | Competitive Inhibitor |
Integration into Peptides or Proteins for Structural/Functional Studies
The site-specific incorporation of unnatural amino acids into proteins is a powerful technique for elucidating their structure and function. The introduction of halogenated amino acids can enhance protein stability and provide unique spectroscopic probes. nih.govencyclopedia.pub this compound could be biosynthetically incorporated into peptides or proteins to serve as a multifunctional probe.
The trichloromethyl group offers several advantages:
Steric Probe: Its significant bulk, compared to the methyl group of threonine, can be used to probe steric constraints within protein active sites or at protein-protein interfaces. anl.gov
NMR Probe: While fluorine-19 is a more common NMR probe, the 13C nucleus of the trichloromethyl group would have a unique chemical shift, making it a useful reporter for conformational changes in its local environment. encyclopedia.pubnih.gov
X-ray Crystallography: Chlorine atoms are significantly heavier than carbon, nitrogen, or oxygen. Their presence could provide sufficient anomalous scattering to aid in solving the phase problem in macromolecular X-ray crystallography, similar to the use of selenomethionine. researchgate.net
Vibrational Spectroscopy: The C-Cl bonds will have distinct vibrational frequencies, allowing for their use as probes in infrared (IR) spectroscopy to study protein dynamics.
This approach would enable detailed studies of protein folding, enzyme catalysis, and ligand binding in non-human biological systems.
| Application Area | Technique | Advantage of this compound Probe |
|---|---|---|
| Protein Structure Determination | X-ray Crystallography | Heavy atom source (chlorine) for phasing. researchgate.net |
| Protein Dynamics & Conformation | NMR Spectroscopy | Unique 13C chemical shift of the -CCl₃ group as a site-specific probe. nih.gov |
| Enzyme Mechanism Studies | Kinetic Analysis / Structural Biology | Bulky steric group to probe active site volume and interactions. |
| Protein Folding and Stability | Spectroscopy (e.g., IR, CD) | Can increase proteolytic stability and act as a vibrational probe. nih.gov |
Advanced Analytical Methodologies for Research Characterization of 4,4,4 Trichloro L Threonine
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatographic methods are indispensable for separating 4,4,4-Trichloro-L-threonine from potential impurities and, crucially, for resolving its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the benchmark technique for the enantiomeric separation of amino acids. For a modified amino acid like this compound, resolving the L-threonine form from its D-enantiomer is critical for evaluating its biological activity and purity. This separation is achieved using chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times.
Several types of CSPs are effective for the separation of amino acids and their derivatives. chromatographytoday.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are particularly versatile due to their multimodal capabilities, offering broad selectivity for a range of molecules including amino acids and N-blocked amino acids. Crown-ether based CSPs are also highly effective for the enantioseparation of primary amine compounds like amino acids. chromatographyonline.com For halogenated or N-blocked amino acids, CSPs based on Ristocetin A have demonstrated unique selectivity. sigmaaldrich.com The choice of mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve baseline resolution.
Table 1: Chiral Stationary Phases (CSPs) Applicable for Amino Acid Enantioseparation
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Application Notes |
|---|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin, Ristocetin A | Polar Organic, Reversed Phase | Highly versatile for free and N-derivatized amino acids, including halogenated variants. sigmaaldrich.com |
| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Methanol/Water with acid (e.g., HClO₄) | Excellent for separating D- and L-isomers of free amino acids. chromatographyonline.com |
| Ligand Exchange | L-Proline, L-Hydroxyproline | Aqueous with Cu²⁺ salt | Separates free amino acids; elution order can be reversed by using the D- or L-form of the selector. chromatographytoday.com |
| Polysaccharide-based | Cellulose or Amylose derivatives | Normal Phase, Polar Organic, Reversed Phase | Broad applicability but may require derivatization for underivatized amino acids. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography is a high-resolution separation technique, but its application to amino acids is contingent upon a derivatization step. The polar and non-volatile nature of amino acids, including this compound, prevents their direct analysis by GC. Derivatization converts the polar amine (-NH₂) and carboxylic acid (-COOH) groups into less polar, more volatile moieties suitable for GC analysis.
The process typically involves silylation or acylation. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.net Alternatively, acylation with reagents such as methyl chloroformate can be employed. nih.gov Following derivatization, the sample is introduced into the GC-MS system, where the compounds are separated based on their boiling points and subsequently identified by their mass spectra. While certain amino acids like threonine can sometimes pose challenges in GC-MS analysis due to thermal instability, optimization of derivatization and chromatographic conditions can yield reliable results. d-nb.info
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent Class | Example Reagent | Abbreviation | Derivative Group | Key Characteristics |
|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common, effective, but derivatives can be moisture-sensitive. |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms more stable derivatives than TMS reagents. researchgate.net |
| Acylation | Methyl Chloroformate | MCF | Methoxycarbonyl | Rapid reaction, suitable for a wide range of amino acids. nih.gov |
| Acylation | Propyl Chloroformate | PCF | Propoxycarbonyl | Used for creating stable derivatives for GC-MS analysis. d-nb.info |
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry, often performed on instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This capability is essential for confirming the elemental composition of this compound. The presence of three chlorine atoms in the molecule creates a highly characteristic isotopic pattern due to the natural abundances of ³⁵Cl and ³⁷Cl isotopes. HRMS can resolve these isotopic peaks, and the measured mass can be used to calculate a unique elemental formula, providing strong evidence for the compound's identity and distinguishing it from isobaric interferences.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to elucidate the molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For protonated this compound, fragmentation is expected to occur at predictable locations.
Common fragmentation pathways for protonated α-amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. unito.it The cleavage of the side chain is also a primary fragmentation route. In electron ionization mass spectrometry of standard L-threonine, a dominant peak is often observed at a mass-to-charge ratio (m/z) of 74, corresponding to the loss of the side chain. physchemres.org For this compound, the fragmentation of the Cβ-Cγ bond would result in a characteristic neutral loss of the trichloromethyl group or related fragments, providing unambiguous confirmation of the substitution at the 4-position. Theoretical studies on threonine fragmentation show that ions with m/z values of 75 and 57 are significant, arising from complex bond cleavages and rearrangements. researchgate.net The analysis of these fragmentation patterns allows for detailed structural confirmation. nih.gov
Table 3: Predicted Key MS/MS Fragments for Protonated this compound
| Precursor Ion | Predicted Fragment Ion | Neutral Loss | Description |
|---|---|---|---|
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water from the hydroxyl or carboxyl group. |
| [M+H]⁺ | [M+H - (H₂O+CO)]⁺ | H₂O + CO | Common fragmentation for α-amino acids. unito.it |
| [M+H]⁺ | [M+H - CCl₃H]⁺ | CCl₃H (Chloroform) | Cleavage of the side chain. |
| [M+H]⁺ | [C₂H₅NO₂]⁺ (m/z 75) | C₂H₄Cl₃O | Cleavage of Cβ-Cγ bond with H-rearrangement. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the α-carbon (Hα) and β-carbon (Hβ). The strong electron-withdrawing effect of the adjacent trichloromethyl group (-CCl₃) would cause a significant downfield shift (to a higher ppm value) for the Hβ signal compared to that in native L-threonine. Similarly, the signal for the Hα proton would also be affected, though to a lesser extent.
In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms provide a map of the carbon skeleton. The most dramatic effect of the substitution would be observed for the Cγ (C-4), which would be heavily deshielded by the three chlorine atoms. The Cβ (C-3) and Cα (C-2) carbons would also experience downfield shifts relative to their positions in the spectrum of L-threonine. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. tcu.edu
Table 4: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for L-Threonine and this compound
| Carbon Atom | L-Threonine (Approx. ppm) nih.gov | This compound (Predicted Shift) | Rationale for Shift |
|---|---|---|---|
| C=O (C-1) | ~172 | ~170-172 | Minor change expected. |
| Cα (C-2) | ~61 | Downfield shift (>61) | Moderate electron-withdrawing effect from CCl₃ group transmitted through the sigma bonds. |
| Cβ (C-3) | ~67 | Significant downfield shift (>67) | Strong inductive effect from the adjacent CCl₃ group. |
| Cγ (C-4) | ~20 | Major downfield shift (~90-100) | Direct attachment to three highly electronegative chlorine atoms causes significant deshielding. |
Detailed Structural Assignments
Detailed structural assignment is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide unambiguous evidence for the molecular structure and connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are fundamental for structural elucidation. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the known spectra of L-threonine and the strong electron-withdrawing effect of the trichloromethyl group.
¹H NMR: The proton at the C2 (α-carbon) would be expected to show a signal significantly downfield from that in native L-threonine due to the influence of the adjacent amino and carboxyl groups. The proton at C3 (β-carbon) would experience a substantial downfield shift compared to the ~4.2 ppm signal in L-threonine, owing to the powerful inductive effect of the neighboring CCl₃ group.
¹³C NMR: Similarly, the carbon signals would be affected. The C4 carbon, bonded to three chlorine atoms, would appear at a characteristic downfield position. The C3 carbon would also be significantly shifted downfield.
Predicted ¹H NMR Chemical Shifts for this compound
Interactive Table: Click to view predicted proton NMR data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 (α-H) | ~3.7 - 3.9 | Doublet | ~2-3 | Coupled to H-3. |
| H-3 (β-H) | > 4.5 | Doublet | ~2-3 | Coupled to H-2. Significantly downfield shifted by CCl₃ group. |
| -NH₂ | Variable | Broad Singlet | - | Chemical shift is dependent on solvent and concentration. |
| -COOH | Variable | Broad Singlet | - | Chemical shift is dependent on solvent and concentration. |
Predicted ¹³C NMR Chemical Shifts for this compound
Interactive Table: Click to view predicted carbon NMR data.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (-COOH) | ~170 - 175 | Typical range for a carboxylic acid carbon. |
| C-2 (α-C) | ~58 - 62 | Alpha-carbon attached to the amino group. |
| C-3 (β-C) | ~75 - 85 | Beta-carbon significantly deshielded by the CCl₃ group. |
| C-4 (-CCl₃) | ~95 - 105 | Carbon atom bonded to three chlorine atoms. |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure. For this compound (C₄H₆Cl₃NO₃), the expected exact mass is approximately 236.94 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) would likely show characteristic losses, such as the loss of the carboxyl group (-COOH), water (H₂O), and fragments related to the trichloromethyl group.
Stereochemical Purity Assessment
Given that this compound has two chiral centers (at C2 and C3), four stereoisomers are possible (L-threonine, D-threonine, L-allothreonine, and D-allothreonine configurations). Assessing the stereochemical purity is critical.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating enantiomers and diastereomers of amino acids. The sample would be analyzed on a chiral stationary phase (CSP). Several types of CSPs are effective for amino acid separations, including those based on macrocyclic glycopeptides (like teicoplanin), crown ethers, or ligand-exchange columns. nih.govchromatographytoday.com A suitable method would involve:
Column: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is often successful for separating underivatized amino acid enantiomers.
Mobile Phase: A polar organic or reversed-phase mobile phase, often consisting of a mixture of water, methanol or acetonitrile, with additives like formic acid or acetic acid to control ionization, would be employed.
Detection: UV detection would be used if the compound has a suitable chromophore, or it could be coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity. nih.gov
The goal is to achieve baseline separation of the desired L-threonine stereoisomer from the other three possible stereoisomers, allowing for accurate quantification of its enantiomeric and diastereomeric excess.
Spectroscopic Techniques for Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Expected IR Absorption Bands for this compound
Interactive Table: Click to view expected IR data.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |
| N-H stretch (Amine) | 3200-3500 | Medium |
| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |
| N-H bend (Amine) | 1550-1650 | Medium |
| C-O stretch | 1210-1320 | Strong |
| C-Cl stretch | 600-800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: As this compound lacks an extensive system of conjugated double bonds, it is not expected to be a strong chromophore in the UV-Vis region. It would likely only show absorbance at very short wavelengths (below 220 nm), which is characteristic of carboxylic acids.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Key research goals should include:
Catalytic Approaches: Investigating novel organocatalytic or metal-catalyzed reactions to improve stereoselectivity and reduce waste.
Green Chemistry Principles: Focusing on the use of safer solvents, reducing the number of synthetic steps (pot-economy), and minimizing the generation of hazardous byproducts.
Biocatalytic Synthesis: Exploring enzymatic routes, such as the use of engineered transaldolases or threonine aldolases, that could perform stereoselective aldol (B89426) additions using a trichlorinated aldehyde substrate. nih.govresearchgate.net The discovery and engineering of enzymes like L-threonine transaldolases (TTAs) for producing various β-hydroxy amino acids highlights the potential of biocatalysis in this area. nih.govnih.gov
| Research Approach | Objective | Potential Advantage |
| Asymmetric Catalysis | Develop novel catalysts for the diastereoselective and enantioselective synthesis of the target molecule. | High stereocontrol, potential for scalability. |
| Flow Chemistry | Implement continuous flow processes for synthesis. | Improved safety, better control over reaction parameters, easier scale-up. |
| Enzymatic Synthesis | Engineer or discover aldolases or transaldolases capable of utilizing trichloroacetaldehyde. | High stereospecificity, mild reaction conditions, environmentally friendly. nih.gov |
In-Depth Mechanistic Studies of Reactions
The bulky and highly electronegative trichloromethyl group is expected to significantly influence the reactivity and reaction mechanisms of 4,4,4-Trichloro-L-threonine compared to its non-halogenated counterpart. In-depth mechanistic studies are crucial for understanding and predicting its chemical behavior.
Future investigations should focus on:
Kinetic Analysis: Performing detailed kinetic studies of reactions involving the carboxyl, amino, and hydroxyl groups to quantify the electronic effects of the CCl₃ moiety.
Intermediate Trapping: Designing experiments to isolate or detect transient intermediates in reactions, providing direct evidence for proposed mechanistic pathways.
Stereoelectronic Effects: Elucidating how the trichloromethyl group affects the conformational preferences and the stereoelectronic requirements of enzymatic and non-enzymatic transformations. Computational studies on related amino acids suggest that such groups can significantly influence transition states. nih.gov
| Area of Study | Key Questions | Methodology |
| Enzymatic Reactions | How does the CCl₃ group affect substrate binding and turnover in enzymes like threonine aldolases or dehydrogenases? nih.govnih.gov | Enzyme kinetics, X-ray crystallography of enzyme-substrate complexes, site-directed mutagenesis. |
| Chemical Transformations | What is the mechanism of cyclization, elimination, or rearrangement reactions? How does it differ from L-threonine? | Isotope labeling studies, computational modeling of reaction pathways, spectroscopic analysis of intermediates. |
| Stereoinversion | Does this compound undergo stereoinversion, and what is the mechanism and energy barrier for this process? | Quantum chemical calculations, chiral chromatography analysis under various conditions. nih.gov |
Exploration of Novel Biochemical Interactions and Biocatalytic Applications
The structural similarity of this compound to the natural amino acid L-threonine makes it a compelling candidate for exploring novel biochemical interactions. It could act as a substrate, inhibitor, or modulator of enzymes involved in threonine metabolism.
Promising research avenues include:
Enzyme Screening: Testing this compound as a potential substrate for a wide range of enzymes, including L-threonine transaldolases (lTTAs), which are known for their broad substrate scope in producing diverse β-hydroxy amino acids. nih.govnih.gov
Inhibitor Design: Investigating its potential as an inhibitor of enzymes such as L-threonine dehydrogenase or threonine aldolase (B8822740), where the trichloromethyl group could confer high binding affinity or mechanism-based inactivation. nih.gov
Metabolic Probe: Using isotopically labeled this compound to probe metabolic pathways and identify novel enzymatic activities in various organisms.
| Enzyme Class | Potential Application | Rationale |
| L-Threonine Transaldolases (lTTAs) | Biocatalytic synthesis of novel, highly functionalized amino acids. | lTTAs catalyze the retro-aldol cleavage of L-threonine and subsequent reaction with various aldehydes; the trichloro-analog could be a precursor. nih.gov |
| Threonine Aldolases | Production of complex chiral building blocks. | These enzymes are used in aldol condensations; the trichloro-analog could be a novel substrate. researchgate.net |
| Aminoacyl-tRNA Synthetases | Probing protein synthesis machinery or developing novel antibiotics. | The molecule could act as a competitive inhibitor for the threonine-tRNA synthetase. |
| Dehydrogenases/Deaminases | Studying enzyme mechanisms and developing inhibitors. | The electron-withdrawing CCl₃ group could significantly alter substrate binding and reactivity. nih.gov |
Advanced Computational Modeling for Predictive Chemistry and Biology
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental efforts. Building on successful modeling of related compounds like 4-fluoro-threonine, these methods can provide critical insights. nih.govnih.gov
Future computational work should encompass:
Conformational Analysis: Employing high-level quantum chemistry methods and machine learning to predict the stable conformers of the molecule in different solvent environments, which is crucial for understanding its interactions. nih.govresearchgate.net
Molecular Docking: Simulating the binding of this compound within the active sites of relevant enzymes to predict its potential as a substrate or inhibitor and to guide protein engineering efforts.
Reaction Pathway Modeling: Using density functional theory (DFT) and other methods to calculate the transition state energies and reaction pathways for its chemical and enzymatic transformations. nih.gov
Machine Learning for Synthesis: Applying machine learning models, similar to those used to optimize L-threonine production in bacteria, to predict optimal synthetic routes or biocatalytic conditions. nih.govnih.gov
| Computational Method | Application for this compound | Expected Outcome |
| Quantum Mechanics (QM) | Calculate electronic properties, reaction barriers, and spectroscopic signatures. nih.gov | Accurate prediction of reactivity and identification of mechanistic pathways. |
| Molecular Dynamics (MD) | Simulate the behavior of the molecule in solution and in complex with proteins. | Understanding of conformational dynamics and binding stability in biological systems. |
| Machine Learning (ML) | Predict physicochemical properties, biological activity, and optimal reaction conditions. researchgate.netnih.gov | Acceleration of the discovery process by prioritizing experimental targets. |
| Hybrid QM/MM | Model enzymatic reactions with high accuracy by treating the active site with QM and the rest of the protein with MM. | Detailed insight into enzyme-substrate interactions and catalytic mechanisms. |
Design and Synthesis of Complex Architectures Incorporating this compound
Beyond its intrinsic properties, this compound represents a unique chemical building block, or synthon, for constructing larger, more complex molecules with novel functions. The incorporation of non-standard amino acids is a proven strategy for creating new materials and therapeutic agents. nih.gov
Key future directions in this area are:
Peptide Synthesis: Incorporating this amino acid into peptide chains to study its effects on secondary structure (e.g., helicity, sheet formation), proteolytic stability, and receptor binding affinity. The bulky, lipophilic CCl₃ group could induce specific conformational constraints.
Natural Product Analogs: Using it as a starting material for the synthesis of analogs of natural products that contain a threonine or β-hydroxy amino acid motif. This could lead to compounds with enhanced or novel biological activities.
Heterocyclic Chemistry: Leveraging the multiple functional groups of the molecule to synthesize novel heterocyclic scaffolds, which are prevalent in pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
